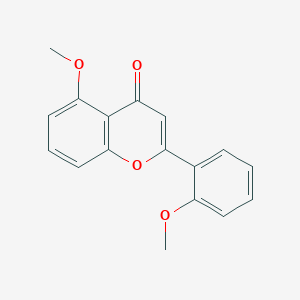

5,2'-Dimethoxyflavone

Description

Properties

IUPAC Name |

5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKIRTADURZGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350944 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6697-62-7 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,2'-Dimethoxyflavone: A Guide to Natural Sources, Isolation, and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,2'-dimethoxyflavone, a naturally occurring polymethoxyflavone. We will delve into its primary botanical sources and present a detailed, field-proven methodology for its extraction, isolation, and structural verification. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy groups on their core phenyl-chromone structure. These methoxy groups significantly alter the molecule's lipophilicity and metabolic stability, often enhancing its bioavailability and therapeutic potential.

This compound is a specific flavone of interest. While its isomer, 5,7-dimethoxyflavone, is more widely known and studied, particularly from sources like Kaempferia parviflora (Black Ginger), this compound possesses its own unique profile and is found in different botanical sources.[1][2] Understanding the distinct natural origins and establishing robust isolation protocols are critical first steps for exploring its pharmacological potential.

Confirmed Natural Sources

The identification of reliable botanical sources is the foundation of natural product research. Based on phytochemical investigations, the primary source for this compound is the genus Primula.

| Plant Species | Common Name | Plant Part(s) Containing this compound |

| Primula veris L. | Cowslip | Roots, Leaf Exudate |

Primula veris, commonly known as cowslip, has been a subject of phytochemical analysis that confirms the presence of this compound (often reported as 2',5'-dimethoxyflavone) among other flavonoid aglycones.[3][4] It is typically found in the roots and as a component of the exudate on the leaf surfaces.[3][4] The concentration and profile of flavonoids can be influenced by environmental factors, underscoring the importance of proper plant identification and collection.[5]

A Validated Workflow for Isolation and Purification

The following section details a multi-stage workflow for the isolation of this compound from its primary natural source, Primula veris. The logic behind each step is explained to provide a clear understanding of the experimental choices.

Diagram: Overall Isolation and Purification Workflow

Caption: A multi-phase workflow for isolating this compound.

Step-by-Step Experimental Protocol

I. Plant Material Preparation and Extraction

This initial phase is designed to efficiently extract a wide range of metabolites and then perform a crude separation based on polarity.

-

Preparation : Begin with air-dried roots of Primula veris.[3] Grind the material into a fine powder to maximize the surface area for solvent penetration.

-

Successive Extraction :

-

Submerge the powdered root material (e.g., 500 g) in chloroform at room temperature for 48-72 hours with occasional agitation. This step targets non-polar to moderately polar compounds, including this compound.

-

Filter the mixture and collect the chloroform supernatant. Concentrate this filtrate using a rotary evaporator to yield the crude chloroform extract.

-

The remaining plant material can be subsequently extracted with a more polar solvent like methanol to remove highly polar compounds, though the target flavone will be concentrated in the chloroform fraction.[3]

Causality: Using solvents of increasing polarity (chloroform, then methanol) creates a preliminary fractionation. This compound, being less polar than glycosylated flavonoids or other polar metabolites, is selectively partitioned into the chloroform phase, simplifying the subsequent purification steps.

-

II. Silica Gel Column Chromatography

This is the core purification step, separating compounds based on their differential adsorption to the silica stationary phase.

-

Column Preparation : Prepare a glass column packed with silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane or chloroform.

-

Sample Loading :

-

Take the crude chloroform extract and dissolve it in a minimal amount of chloroform.

-

Add a small amount of silica gel to this solution and evaporate the solvent completely. This results in the crude extract being adsorbed onto the silica powder.

-

Carefully layer this silica-adsorbed sample onto the top of the prepared column. This dry-loading technique ensures a uniform starting band and improves separation resolution.

-

-

Elution :

-

Begin eluting the column with a non-polar mobile phase (e.g., 100% chloroform or a hexane:ethyl acetate mixture).

-

Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate or ethanol).[6] A typical gradient might start at 100% chloroform, moving to 99:1, 98:2, and so on, chloroform:ethanol.

-

Collect the eluent in sequential fractions of a fixed volume (e.g., 50-100 mL).

Causality: Compounds will travel down the column at different rates based on their polarity. Non-polar compounds will elute first with the non-polar mobile phase. As the mobile phase polarity increases, it will compete more effectively with the silica for binding to the more polar compounds, causing them to elute from the column. This compound is expected to elute in fractions of intermediate polarity.

-

-

Fraction Monitoring :

-

Analyze each collected fraction using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:ethyl acetate 9:1).

-

Visualize the spots under UV light (254 nm and 366 nm). Fractions containing the same spot profile can be combined. Compare the retention factor (Rf) of the spots to a known standard if available.

-

III. Final Purification and Crystallization

-

Pooling : Combine the fractions that TLC analysis shows to be rich in the target compound. Evaporate the solvent.

-

Recrystallization : Dissolve the semi-pure solid in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol). Allow the solution to cool slowly. As it cools, the solubility of the compound will decrease, and pure crystals will form, leaving impurities behind in the solvent.

-

Filtration : Collect the pure crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under a vacuum.

Structural Elucidation and Quality Control

The identity and purity of the isolated compound must be rigorously confirmed using standard analytical techniques. This step is non-negotiable for ensuring the trustworthiness of the isolated material for subsequent biological assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the exact chemical structure, confirming the flavone backbone and the precise positions of the two methoxy groups at C-5 and C-2'.[3]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₁₇H₁₄O₄).[3]

-

High-Performance Liquid Chromatography (HPLC) : An analytical HPLC run on the final product is used to determine its purity. A single, sharp peak indicates a high degree of purity. A photodiode array (PDA) detector can also provide the UV spectrum of the compound.[7][8]

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from its primary natural source, Primula veris. By understanding the causality behind each step—from solvent selection in the initial extraction to the principles of gradient elution in chromatography—researchers can confidently adapt and execute this protocol. The final validation through spectroscopic techniques ensures the scientific integrity of the isolated compound, providing a solid foundation for its further investigation in drug discovery and development programs.

References

-

Joothamongkhon, J., Susantikarn, P., Kongkachana, W., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis. Available at: [Link]

-

Kim, M., Lim, H., et al. (2023). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. MDPI. Available at: [Link]

-

Nikolova, M., Yankova-Tsvetkova, E., Stefanova, T., et al. (2021). Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots. National Institutes of Health (NIH). Available at: [Link]

-

Nikolova, M., Yankova-Tsvetkova, E., Stefanova, T., et al. (2018). EXUDATE FLAVONOIDS OF Primula veris LEAVES AND THEIR INHIBITORY ACTIVITY ON Lolium perrene SEED GERMINATION. ResearchGate. Available at: [Link]

-

Park, S. Y., et al. (2021). Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage. MDPI. Available at: [Link]

-

Sae-wong, C., Tansakul, P., et al. (2021). Black ginger extract and its active compound, 5,7-dimethoxyflavone, increase intestinal drug absorption via efflux drug transporter inhibitions. PubMed. Available at: [Link]

-

Saleh, N. A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available at: [Link]

-

Sawangchote, W., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research. Available at: [Link]

-

Yenjai, C., Wanich, S., Pitchuanchom, S., & Sripanidkulchai, B. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research. Available at: [Link]

-

Zervou, M., et al. (2023). Exploring the Chemical Content of Primula veris L. subsp. veris Wild-Growing Populations along a Climate Gradient in Northern Greece. MDPI. Available at: [Link]

Sources

- 1. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. phcogj.com [phcogj.com]

- 7. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage [mdpi.com]

synthesis of 5,2'-Dimethoxyflavone from chalcone

An In-Depth Technical Guide to the Synthesis of 5,2'-Dimethoxyflavone from Chalcone

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and form an integral part of the human diet. Their core structure, a C6-C3-C6 skeleton, serves as a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among this vast family, this compound stands out as a synthetic target of interest due to the established bio-relevance of methoxy-substituted flavones in modulating various cellular pathways.[3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will dissect a robust two-step synthetic route, beginning with the base-catalyzed synthesis of the requisite chalcone precursor, followed by its efficient oxidative cyclization to the target flavone. This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and causalities that govern the experimental choices, ensuring a reproducible and well-understood synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary transformations:

-

Claisen-Schmidt Condensation: Formation of the chalcone backbone by reacting a substituted acetophenone with a substituted benzaldehyde.

-

Oxidative Cyclization: Conversion of the 2'-hydroxychalcone intermediate into the final flavone structure through an iodine-mediated oxidation.

Part 1: Synthesis of the Chalcone Precursor

The foundational step is the creation of the chalcone skeleton, specifically 2'-hydroxy-2,5'-dimethoxychalcone. This is reliably achieved via the Claisen-Schmidt condensation, a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones.[4]

Principle and Mechanism

This reaction involves the base-catalyzed condensation between an enolizable ketone (2'-hydroxy-5'-methoxyacetophenone) and a non-enolizable aldehyde (2-methoxybenzaldehyde). The strong base, typically sodium or potassium hydroxide, selectively deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the 2'-hydroxy group is critical for the subsequent cyclization step.

Experimental Protocol: Synthesis of 2'-Hydroxy-2,5'-dimethoxychalcone

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2'-Hydroxy-5'-methoxyacetophenone | 166.17 | 10.0 | 1.66 g |

| 2-Methoxybenzaldehyde | 136.15 | 10.0 | 1.36 g (1.20 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 40.0 | 1.60 g |

| Ethanol (95%) | - | - | 50 mL |

| Hydrochloric Acid (conc. HCl) | - | - | As needed |

| Deionized Water | - | - | As needed |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.66 g) and 2-methoxybenzaldehyde (1.36 g) in 30 mL of ethanol. Stir at room temperature until a homogeneous solution is formed.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.60 g) in 20 mL of ethanol. Slowly add this basic solution to the stirring mixture of acetophenone and benzaldehyde over 10-15 minutes. A color change to deep red or orange is typically observed.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

-

Workup and Isolation:

-

After completion, pour the reaction mixture into a beaker containing ~150 mL of crushed ice and water.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This neutralizes the excess base and precipitates the chalcone product.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

-

Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from ethanol to afford the 2'-hydroxy-2,5'-dimethoxychalcone as a crystalline solid.[5]

Expert Insights: The "Why" Behind the Protocol

-

Choice of Base: A strong base like NaOH is essential to generate a sufficient concentration of the acetophenone enolate to drive the reaction forward. The amount used is in excess to ensure complete reaction and to catalyze the subsequent dehydration step.

-

Solvent System: Ethanol is an ideal solvent as it effectively dissolves both the organic reactants and the inorganic base, creating a homogeneous reaction environment.

-

Temperature Control: Running the reaction at room temperature provides a controlled rate, minimizing potential side reactions such as self-condensation of the acetophenone.

-

Acidification: This step is critical for product isolation. The chalcone product is soluble in the alkaline reaction medium as a phenoxide. Acidification protonates the phenoxide, rendering the product insoluble in the aqueous-ethanolic mixture and causing it to precipitate.

Part 2: Oxidative Cyclization to this compound

With the chalcone precursor in hand, the next stage is the construction of the heterocyclic pyranone ring to form the flavone. While the classical Algar-Flynn-Oyamada (AFO) reaction is famous for converting 2'-hydroxychalcones to flavonols (3-hydroxyflavones) using alkaline hydrogen peroxide, the synthesis of a flavone requires a direct oxidative cyclization without introducing a hydroxyl group at the 3-position.[6][7] An efficient and widely adopted method for this transformation utilizes iodine in a suitable solvent like dimethyl sulfoxide (DMSO).[8][9]

Mechanism of Iodine-Mediated Cyclization

The conversion of a 2'-hydroxychalcone to a flavone using iodine is a robust oxidative process. The mechanism is understood to proceed through two key phases:

-

Intramolecular Cyclization: The 2'-hydroxyl group, being weakly acidic, can attack the β-carbon of the α,β-unsaturated system in an intramolecular Michael-type addition. This cyclization forms a flavanone intermediate.

-

Oxidative Dehydrogenation: Molecular iodine (I₂) acts as the oxidizing agent. It abstracts two hydrogen atoms from the C2 and C3 positions of the flavanone ring, leading to the formation of the thermodynamically stable C2-C3 double bond characteristic of the flavone core. This step regenerates the aromaticity of the heterocyclic ring system.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2'-Hydroxy-2,5'-dimethoxychalcone | 284.31 | 5.0 | 1.42 g |

| Iodine (I₂) | 253.81 | 5.0 | 1.27 g |

| Dimethyl Sulfoxide (DMSO) | - | - | 25 mL |

| Sodium Thiosulfate (Na₂S₂O₃) | - | - | Sat. aq. solution |

| Ethyl Acetate | - | - | As needed |

| Brine | - | - | As needed |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add the synthesized chalcone (1.42 g) and iodine (1.27 g).

-

Solvent Addition: Add 25 mL of DMSO to the flask. Equip the flask with a reflux condenser.

-

Reaction: Heat the mixture in an oil bath at 120-130 °C for 4-6 hours. Monitor the reaction's progress using TLC until the starting chalcone spot has disappeared.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench and remove excess iodine), deionized water, and finally with brine.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.

Expert Insights: The "Why" Behind the Protocol

-

Iodine as Oxidant: Iodine is a mild and effective oxidizing agent for this transformation. It is preferred over harsher reagents that might lead to unwanted side reactions or degradation of the product. Several other reagents like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also accomplish this, but iodine is often more practical and cost-effective.[8][10]

-

DMSO as Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures required for cyclization and oxidation. It also helps to solubilize all components of the reaction.

-

Sodium Thiosulfate Wash: This is a crucial purification step. Any residual iodine from the reaction will contaminate the final product, imparting a brown/purple color. Sodium thiosulfate quantitatively reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase and are thus easily removed.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide the definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the flavone skeleton and the methoxy groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the conjugated carbonyl (C=O) stretch of the pyranone ring and the C-O-C stretches of the ether linkages.

By adhering to these detailed protocols and understanding the chemical principles involved, researchers can confidently and reproducibly synthesize this compound for further investigation in drug discovery and development programs.

References

-

Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. Available at: [Link]

-

Burke, A. J., & O'Sullivan, W. I. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Molecules, 17(7), 8155-8169. (Provides examples of Claisen-Schmidt condensation). Available at: [Link]

-

Kumar, D., et al. (2022). Modified Algar-Flynn-Oyamada Reaction for The Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. ECSOC-26. Available at: [Link]

-

Wikipedia. (n.d.). Algar–Flynn–Oyamada reaction. Retrieved from [Link]

-

Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(36), 18702-18709. Available at: [Link]

-

Susanti, E. V. H., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. Indonesian Journal of Chemistry, 14(2), 174-178. Available at: [Link]

-

Serdiuk, I. E., & Roshal, A. D. (2014). Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. Chemistry of Heterocyclic Compounds, 50, 396-403. Available at: [Link]

-

Al-Salahi, R., et al. (2016). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 8(5). Available at: [Link]

-

Reddy, K. V. V., et al. (2012). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. Journal of the Indian Chemical Society, 89, 1-4. Available at: [Link]

-

Sim, K. H., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. Available at: [Link]

-

Macha, T., & Gcumisa, M. S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-61. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744-27771. Available at: [Link]

-

Dimmock, J. R., et al. (1999). A kinetic study of the cyclization of some 2'-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2429-2433. Available at: [Link]

-

Yenjai, C., et al. (2015). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Journal of Natural Products, 78(4), 812-817. Available at: [Link]

-

Chen, C. Y., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. Molecules, 28(12), 4877. Available at: [Link]

-

Gcumisa, M. S., & Macha, T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Available at: [Link]

-

Chen, W., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(28), 16410-16418. Available at: [Link]

-

Sae-wong, C., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 1-8. Available at: [Link]

-

Susanti, E. V. H., et al. (2017). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Proceedings of the 5th International Conference on Research, Implementation and Education of Mathematics and Science. Available at: [Link]

-

Susanti, E. V. H., et al. (2014). Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones. ResearchGate. Available at: [Link]

-

Ali, M. S., et al. (2023). Chemical structure of 5-hydroxy-3,7-dimethoxyflavone. ResearchGate. Available at: [Link]

-

Al-Salahi, R., et al. (2016). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available at: [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. scitepress.org [scitepress.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5,2'-Dimethoxyflavone chemical structure and properties

An In-Depth Technical Guide to 5,2'-Dimethoxyflavone: Structure, Properties, and Therapeutic Potential

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are ubiquitous in the plant kingdom and are recognized for their significant contributions to human health. Within this class, polymethoxyflavonoids (PMFs) are distinguished by the presence of multiple methoxy groups on their core flavan structure.[1] This methoxylation enhances metabolic stability and bioavailability, making PMFs particularly attractive candidates for drug discovery and development. This guide focuses on a specific synthetic methoxylated flavonoid, this compound, a molecule of growing interest in medicinal chemistry. Recent investigations have illuminated its potential as a multi-target agent, particularly in the realms of neuroprotection and anti-inflammation, positioning it as a promising scaffold for the development of novel therapeutics.[2]

Chemical and Physical Properties

A comprehensive understanding of a compound's identity and physicochemical characteristics is foundational to its study and application. This compound is systematically identified by its IUPAC name, 5-methoxy-2-(2-methoxyphenyl)chromen-4-one, and its unique CAS Registry Number, 6697-62-7.[2][3] Its molecular structure consists of a central chromen-4-one core with methoxy groups substituted at the 5 and 2' positions.

Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the phenyl and chromenone ring systems and the placement of the key methoxy functional groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key identifiers and computed physicochemical properties of this compound are summarized in the table below, compiled from authoritative databases. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2-(2-methoxyphenyl)chromen-4-one | [2][3] |

| CAS Number | 6697-62-7 | [3] |

| Molecular Formula | C₁₇H₁₄O₄ | [2][3] |

| Molecular Weight | 282.29 g/mol | [2][3] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

| Exact Mass | 282.08920892 Da | [3] |

Synthesis and Characterization

This compound is a synthetic flavonoid, accessible through established organic chemistry methodologies. A common and effective route involves the Baker-Venkataraman rearrangement, a reliable method for forming the 1,3-diketone intermediate necessary for the subsequent cyclization to the flavone core.

Representative Synthetic Workflow

The synthesis typically begins with a substituted acetophenone which undergoes acylation followed by an intramolecular rearrangement and subsequent cyclization. An iodine-catalyzed cyclization of a dimethoxychalcone precursor is also a viable method for ensuring a high-purity final product.[2]

Caption: General workflow for the synthesis of this compound.

Characterization

The structural identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. Spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for unambiguous structure elucidation.[3] X-ray crystallography has also been used to determine its solid-state conformation.[3]

Pharmacological Properties and Mechanisms of Action

Emerging research has identified this compound as a compound with a multifaceted biological profile, demonstrating significant potential in preclinical models of neurological and inflammatory conditions.

Neuroprotective and Anxiolytic Effects

In silico target prediction models and subsequent in vivo studies have highlighted the neuroprotective potential of this compound.[2] The compound is predicted to interact with key proteins involved in neurotransmission, notably subunits of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] This interaction is thought to underpin its observed neuroprotective properties in models of cognitive impairment, suggesting a therapeutic potential for complex neurological disorders like Alzheimer's disease.[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] The causality behind this effect is believed to involve the modulation of critical inflammatory signaling pathways. The proposed mechanism includes the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the downstream enzymatic activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[2]

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate a compound must be robust and well-documented.

Protocol: Synthesis via Baker-Venkataraman Rearrangement

This protocol describes a self-validating system for the synthesis of this compound. Each step includes a rationale, and the final product's identity must be confirmed by spectroscopic analysis.

Objective: To synthesize this compound from 2-hydroxy-5-methoxyacetophenone.

Materials:

-

2-Hydroxy-5-methoxyacetophenone

-

2-Methoxybenzoyl chloride

-

Anhydrous Pyridine

-

Potassium Hydroxide (KOH)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

-

Step 1: Esterification (Acylation)

-

Dissolve 2-hydroxy-5-methoxyacetophenone (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath (0°C).

-

Add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise with stirring. Causality: The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work up the reaction by pouring it into cold dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ester.

-

-

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the crude ester from Step 1 in anhydrous pyridine.

-

Add powdered potassium hydroxide (3-4 equivalents) and heat the mixture (e.g., 50-60°C) for several hours. Causality: The strong base facilitates an intramolecular Claisen condensation, rearranging the ester into a 1,3-diketone.

-

Monitor the formation of the diketone by TLC.

-

After completion, cool the mixture and acidify with dilute acetic acid to precipitate the 1,3-diketone. Filter, wash with water, and dry the solid.

-

-

Step 3: Cyclodehydration

-

Reflux the 1,3-diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours. Causality: The strong acid catalyzes the intramolecular cyclization and subsequent dehydration to form the thermodynamically stable flavone ring system.

-

Monitor the reaction by TLC.

-

Pour the cooled reaction mixture into ice water to precipitate the crude this compound.

-

-

Step 4: Purification and Validation

-

Collect the crude product by filtration.

-

Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis. The data must match literature values.

-

Future Perspectives

This compound is a compelling molecular scaffold with significant therapeutic promise. Its multi-target activity, particularly its dual neuroprotective and anti-inflammatory effects, makes it a strong candidate for further investigation in the context of neurodegenerative diseases where inflammation is a key pathological driver. Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to establish a robust safety and efficacy profile. Elucidating the precise molecular interactions with its protein targets, such as GABA-A receptor subtypes, will be critical for optimizing its structure and advancing it toward clinical development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858. [Link]

Sources

A Guide to the Spectroscopic Characterization of 5,2'-Dimethoxyflavone for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5,2'-Dimethoxyflavone, a significant flavonoid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the identification, characterization, and application of flavonoid compounds. Herein, we delve into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, offering insights into its structural elucidation and the scientific rationale behind the interpretation of its spectral features.

Introduction to this compound

This compound belongs to the flavonoid class of secondary metabolites, which are widely recognized for their diverse biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized or isolated compounds. Spectroscopic techniques such as NMR and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure and connectivity of atoms. This guide will focus on the practical application and interpretation of these techniques for this compound (Molecular Formula: C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic environment of each proton. The methoxy group at C-5 will cause a downfield shift of H-6, while the methoxy group at C-2' will influence the protons on the B-ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~6.7 | s | - | Singlet due to no adjacent protons. |

| H-6 | ~6.5 | d | ~2.0 | Doublet due to coupling with H-8. |

| H-8 | ~6.7 | d | ~2.0 | Doublet due to coupling with H-6. |

| H-3' | ~7.1 | d | ~8.0 | Doublet due to coupling with H-4'. |

| H-4' | ~7.5 | t | ~8.0 | Triplet due to coupling with H-3' and H-5'. |

| H-5' | ~7.1 | d | ~8.0 | Doublet due to coupling with H-4'. |

| H-6' | ~7.6 | d | ~8.0 | Doublet due to coupling with H-5'. |

| 5-OCH₃ | ~3.9 | s | - | Singlet for the methoxy group protons. |

| 2'-OCH₃ | ~3.8 | s | - | Singlet for the methoxy group protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~163 | Attached to two oxygen atoms and part of a conjugated system. |

| C-3 | ~107 | Olefinic carbon in the C-ring. |

| C-4 | ~178 | Carbonyl carbon, significantly deshielded. |

| C-4a | ~106 | Quaternary carbon in the A-ring. |

| C-5 | ~161 | Aromatic carbon attached to a methoxy group. |

| C-6 | ~97 | Aromatic carbon ortho to the C-5 methoxy group. |

| C-7 | ~165 | Aromatic carbon para to the C-5 methoxy group. |

| C-8 | ~92 | Aromatic carbon ortho to the C-5 methoxy group. |

| C-8a | ~157 | Quaternary carbon in the A-ring. |

| C-1' | ~124 | Quaternary carbon of the B-ring attached to the C-ring. |

| C-2' | ~158 | Aromatic carbon attached to a methoxy group. |

| C-3' | ~112 | Aromatic carbon in the B-ring. |

| C-4' | ~132 | Aromatic carbon in the B-ring. |

| C-5' | ~121 | Aromatic carbon in the B-ring. |

| C-6' | ~130 | Aromatic carbon in the B-ring. |

| 5-OCH₃ | ~56 | Methoxy carbon attached to the A-ring. |

| 2'-OCH₃ | ~55 | Methoxy carbon attached to the B-ring. |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The calculated monoisotopic mass of this compound (C₁₇H₁₄O₄) is 282.0892 Da[1]. In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 283.0965, which is consistent with available LC-MS data[2].

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. The fragmentation pattern of flavonoids is well-documented and often involves retro-Diels-Alder (rDA) reactions in the C-ring. For this compound, the protonated molecule ([M+H]⁺ at m/z 283.1) is expected to undergo characteristic fragmentation pathways.

Table 3: Major Fragment Ions Observed in the MS/MS Spectrum of this compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 283.1 | 268.1 | [M+H - CH₃]⁺ |

| 283.1 | 253.1 | [M+H - 2CH₃]⁺ or [M+H - CO - H]⁺ |

| 283.1 | 240.1 | [M+H - CH₃ - CO]⁺ |

| 283.1 | 137.0 | Fragment containing the B-ring |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for flavonoid compounds like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts[3].

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the structural data, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Proposed MS/MS fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on NMR and MS techniques. While experimental NMR data was not found in the surveyed literature, the predicted spectral data, in conjunction with the available mass spectrometry information, offers a solid foundation for the structural characterization of this flavonoid. The provided protocols and interpretations are intended to assist researchers in their efforts to identify and analyze this compound and related compounds, thereby facilitating advancements in drug discovery and development. The principles and methodologies outlined here serve as a valuable reference for the broader field of natural product chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H.Rob. PharmacologyOnLine, 3, 444-452.

-

ResearchGate. The absorption spectra of 5,7-dimethoxyflavone in standard and all sample bands. [Link]

-

MassBank. 3,7-Dihydroxy-3',4'-dimethoxyflavone. [Link]

- Wolfender, J.-L., et al. (2019). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 85(18), 1438-1447.

-

ResearchGate. 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and 5,4'-dihydroxyflavone-4'-sulfate. [Link]

-

PubChem. 5,7-Dihydroxy-8,2'-dimethoxyflavone. National Center for Biotechnology Information. [Link]

- Susanti, E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151.

- Niaaj, A. A., & Katampe, I. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5).

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179-1184.

- Slanina, T., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 548-555.

- Zulkifli, N. A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2468.

-

ACD/Labs. Methoxy groups just stick out. [Link]

- Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Foreword: A Strategic Approach to Novel Flavonoid Interrogation

An In-depth Technical Guide to the Biological Activity Screening of 5,2'-Dimethoxyflavone

In the landscape of drug discovery and natural product research, methoxyflavones represent a class of compounds with compelling therapeutic potential. This guide focuses on this compound, a specific, less-studied member of this family. While extensive research has illuminated the biological activities of its isomers, such as 5,7-dimethoxyflavone, a dedicated, systematic screening approach for the 5,2'-isomer is essential to unlock its unique pharmacological profile.

This document is not a rigid protocol but a strategic blueprint. As Senior Application Scientists, we recognize that true scientific advancement comes from a logical, evidence-based workflow rather than a checklist. Here, we outline a comprehensive screening cascade designed to rigorously evaluate the anticancer, anti-inflammatory, and neuroprotective potential of this compound. The methodologies are selected based on their proven efficacy in characterizing related compounds, ensuring a high probability of generating meaningful, interpretable data for researchers, scientists, and drug development professionals.

Chapter 1: Compound Profile and Initial Considerations

Before commencing any biological screening, a thorough understanding of the test article is paramount. This ensures appropriate experimental design, from solvent selection to concentration ranges.

Physicochemical Properties of this compound

A foundational dataset for any experimental work is the compound's basic chemical and physical properties. This information dictates how the compound is handled, dissolved, and stored.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₄ | PubChem |

| Molecular Weight | 282.29 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Poorly soluble in water (predicted) | --- |

Causality Behind Experimental Choices: The predicted poor water solubility is a critical parameter. Methoxyflavones often require organic solvents for dissolution. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its miscibility with aqueous cell culture media and low toxicity at typical working concentrations (<0.5% v/v). A concentrated stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared, from which final dilutions are made in the assay medium. This minimizes the final DMSO concentration, preventing solvent-induced artifacts.

Chapter 2: Screening for Anticancer Activity

Rationale: The structural isomer 5,7-dimethoxyflavone (5,7-DMF) has demonstrated significant anticancer activity against liver and leukemia cancer cell lines.[1][2][3] It is reported to induce cell death through apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest, with a half-maximal inhibitory concentration (IC₅₀) of 25 µM in HepG2 liver cancer cells.[1][2] This strong precedent makes the anticancer screening of this compound a primary objective.

Anticancer Screening Workflow

The proposed workflow is a multi-tiered approach, starting with a broad assessment of cytotoxicity and progressively moving towards a more detailed mechanistic investigation.

Caption: A three-phase workflow for anticancer screening of this compound.

Experimental Protocols

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include "medium only" wells as a blank and "vehicle control" (0.5% DMSO) wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100. The IC₅₀ value is determined by plotting percent viability against log concentration and fitting the data to a dose-response curve.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Western blotting is used to detect specific proteins in a sample to understand how this compound affects key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt/mTOR and MAPK/ERK.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to the loading control. A decrease in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) suggests pathway inhibition.

Key Signaling Pathways and Data Interpretation

The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are often hyperactivated in cancer.[4][5] Inhibition of these pathways is a hallmark of many successful anticancer agents.

Caption: Key anticancer signaling pathways potentially modulated by this compound.

Chapter 3: Screening for Anti-inflammatory Activity

Rationale: Various dimethoxyflavone isomers have demonstrated potent anti-inflammatory effects.[6][7] Specifically, compounds like 7,2'- and 7,4'-dimethoxyflavone inhibit the production of key inflammatory mediators including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-1β), and cyclooxygenase (COX) enzymes.[6] This provides a strong basis for investigating this compound as an anti-inflammatory agent.

Anti-inflammatory Screening Workflow

The standard model for in vitro anti-inflammatory screening involves challenging immune cells, such as macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators.

Caption: Workflow for screening the anti-inflammatory activity of this compound.

Experimental Protocols

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

-

Incubation & Measurement: Incubate in the dark for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite indicates inhibition of iNOS activity or expression.

-

Sample Collection: Use the same supernatants collected for the Griess assay.

-

ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-1β according to the manufacturer's kit instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Measurement & Quantification: Read the absorbance at the specified wavelength (usually 450 nm). Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Chapter 4: Screening for Neuroprotective Activity

Rationale: Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. The isomer 5,7-DMF has been shown to exert neuroprotective effects in mice by reducing levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) while increasing Brain-Derived Neurotrophic Factor (BDNF).[8][9] Therefore, screening this compound for its ability to protect neurons from inflammatory or toxic insults is a logical extension of its potential bioactivities.

Neuroprotection Screening Workflow

An effective in vitro model involves inducing stress or toxicity in a neuronal cell line and assessing the compound's ability to rescue the cells.

Caption: A streamlined workflow for assessing the neuroprotective potential of this compound.

Experimental Protocol

-

Cell Culture: Culture SH-SY5Y cells (or another suitable neuronal model) in 96-well plates. For some experiments, cells may need to be differentiated into a more mature neuronal phenotype (e.g., using retinoic acid).

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

-

Induce Toxicity: Add a neurotoxic agent such as LPS (to induce neuroinflammation) or hydrogen peroxide (H₂O₂) (to induce oxidative stress). Include control wells with no toxin and wells with the toxin alone.

-

Incubation: Incubate for 24-48 hours.

-

Endpoint Analysis:

-

Cell Viability: Perform an MTT assay as described in Protocol 2.2.1 to assess the protective effect on cell survival.

-

Biomarker Analysis: In parallel experiments in larger plates (e.g., 6-well), collect supernatants to measure secreted inflammatory markers (TNF-α, IL-6) and prepare cell lysates to measure intracellular neuroprotective factors like BDNF via ELISA.

-

Conclusion: Synthesizing the Data

This structured screening guide provides a comprehensive framework for the initial biological characterization of this compound. By systematically evaluating its effects on cancer cell viability, inflammatory responses, and neuronal survival, researchers can build a robust data package. Positive results in these primary screens would justify progression to more complex in vivo models and a deeper investigation into the precise molecular targets and structure-activity relationships. This logical, evidence-based approach ensures that resources are directed efficiently toward elucidating the full therapeutic potential of this promising flavonoid.

References

-

The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (2020). MDPI. [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). ResearchGate. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). ResearchGate. [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. [Link]

-

Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. (2024). Odessa University Chemical Journal. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). PMC. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2020). PMC. [Link]

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (2016). British Journal of Pharmacology. [Link]

-

Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). PubMed. [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PMC. [Link]

-

The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. (2016). PubMed. [Link]

-

Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. (2011). PubMed Central. [Link]

-

Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage. (2020). MDPI. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Pharmacology. [Link]

Sources

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage [mdpi.com]

- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Target Prediction of 5,2'-Dimethoxyflavone: A Technical Guide for Drug Discovery Professionals

<

Abstract

5,2'-Dimethoxyflavone, a methoxylated flavonoid, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[1] However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind methodological choices. It offers detailed, step-by-step protocols for a multi-pronged computational approach, integrating ligand-based and structure-based techniques to build a high-confidence target profile. The guide emphasizes a self-validating system, where consensus from orthogonal methods strengthens predictions, paving the way for focused experimental validation.

Introduction: The Rationale for In Silico Target Prediction

Natural products are a rich source of bioactive compounds for drug discovery.[2] Methoxyflavones, in particular, are known for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities.[3] this compound is a synthetic methoxylated flavonoid that has shown potential as a multi-target agent for neurological disorders and inflammation.[1] Its reported activities include the modulation of inflammatory pathways like NF-κB and the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Understanding the specific protein targets through which this compound exerts its effects is crucial for its development as a therapeutic agent. Traditional methods for target deconvolution can be time-consuming and resource-intensive. In silico target prediction offers a rapid, cost-effective, and powerful alternative to generate testable hypotheses and prioritize experimental efforts.[2][4] These computational methods leverage the vast amount of structural and pharmacological data available in public databases to predict potential protein-ligand interactions.[4]

This guide outlines a robust workflow for predicting the targets of this compound, integrating data from multiple computational strategies to enhance the reliability of the predictions.

The Overall In Silico Target Prediction Workflow

A successful in silico target prediction campaign relies on a structured, multi-step process. The workflow described here is designed to be iterative and self-validating, with each step building upon the last to refine the list of potential targets.

Caption: Overall workflow for in silico target prediction of this compound.

Phase 1: Ligand Preparation and Initial Screening

The foundation of any in silico study is the accurate representation of the small molecule. This phase focuses on preparing the 3D structure of this compound and using it for broad, ligand-based screening to generate an initial list of potential targets.

Detailed Protocol: Ligand Preparation

Causality: The 3D conformation of a ligand is critical for predicting its interaction with protein binding sites. Energy minimization is performed to obtain a low-energy, sterically favorable conformation that is more likely to be bioactive.

-

Obtain 2D Structure:

-

Source the 2D structure of this compound (CAS 6697-62-7) from a chemical database like PubChem.

-

Download the structure in a suitable format, such as SDF or MOL.

-

-

Convert to 3D and Add Hydrogens:

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure to a 3D representation.

-

Add hydrogens to satisfy the valency of all atoms. This is crucial for correct charge and stereochemistry.

-

-

Energy Minimization:

-

Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry of the molecule to its nearest local energy minimum.

-

The resulting low-energy 3D conformer is the input for subsequent steps.

-

-

Generate Multiple Conformers (for Pharmacophore modeling):

Ligand-Based Screening: Pharmacophore Mapping

Causality: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By screening a compound against a database of pre-computed pharmacophore models of known protein binding sites, we can identify potential targets.[7]

Recommended Tool: PharmMapper is a web server that identifies potential targets by mapping the query molecule's pharmacophore features against a database of over 16,000 druggable pharmacophore models.[8][9][10]

3.2.1. Step-by-Step Protocol for PharmMapper

-

Navigate to the PharmMapper Server: Access the freely available PharmMapper web server.[8]

-

Upload Ligand: Upload the prepared 3D structure of this compound in MOL2 or SDF format.

-

Set Parameters:

-

Submit Job: Provide an email address to be notified upon job completion.

-

Analyze Results:

-

The output will be a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's pharmacophore matches the target's pharmacophore model.

-

Higher fit scores suggest a better match.

-

Examine the top-ranked targets (e.g., top 100-200) and their associated information (PDB ID, target name).

-

Ligand-Based Screening: Molecular Similarity

Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to a database of ligands with known targets, we can infer potential targets.

Recommended Tool: SwissTargetPrediction is a web server that predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

3.3.1. Step-by-Step Protocol for SwissTargetPrediction

-

Navigate to the SwissTargetPrediction Server: Access the publicly available web server.

-

Input Molecule: Paste the SMILES string of this compound or draw the structure using the provided editor.

-

Select Organism: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Initiate the prediction process.

-

Interpret Results:

-

The results are presented as a list of predicted targets, ranked by probability.

-

The output also includes a pie chart visualizing the distribution of target classes (e.g., kinases, proteases, G-protein coupled receptors).

-

Focus on targets with a high probability score.

-

Phase 2: Target Refinement and Analysis

This phase involves consolidating the initial lists of potential targets, using a structure-based approach (reverse docking) for further refinement, and analyzing the biological context of the high-confidence hits.

Target List Consolidation

Causality: By cross-referencing the results from orthogonal methods (pharmacophore mapping and molecular similarity), we can identify targets that are predicted by multiple approaches. This consensus increases the confidence in the predictions.

-

Compile Lists: Create a master list of all targets predicted by PharmMapper and SwissTargetPrediction.

-

Identify Overlap: Identify the targets that appear in both lists. These consensus hits are of higher priority.

-

Initial Filtering: Remove any obviously irrelevant targets (e.g., non-human proteins, if not already filtered).

Structure-Based Screening: Reverse Docking

Causality: Reverse docking involves docking the small molecule of interest into the binding sites of a large number of protein structures. The binding affinity is estimated using a scoring function, and proteins that show favorable binding energies are considered potential targets. This method complements ligand-based approaches by directly assessing the physical complementarity between the ligand and potential protein targets.

4.2.1. Conceptual Protocol for Reverse Docking

While a full-scale reverse docking experiment often requires significant computational resources, the conceptual workflow is as follows:

-

Select a Target Library: Use the consolidated list of potential targets from Phase 2.1. For each target, obtain representative 3D protein structures from the Protein Data Bank (PDB).

-

Prepare Protein Structures:

-

Remove water molecules and other heteroatoms from the PDB files.[3]

-

Add hydrogens and assign appropriate protonation states.

-

Define the binding site, either based on a co-crystallized ligand or using a binding site prediction tool.

-

-

Perform Docking:

-

Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the defined binding site of each target protein.

-

-

Score and Rank:

-

The docking program will calculate a binding energy or docking score for each pose.

-

Rank the targets based on their predicted binding affinities. More negative binding energies generally indicate stronger binding.

-

-

Analyze Binding Poses:

-

Visually inspect the top-ranked poses to ensure they are physically plausible and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pathway and Network Analysis

Causality: Understanding the biological context of the predicted targets is crucial for assessing their relevance to the known pharmacology of this compound (e.g., anti-inflammatory, neuroprotective). Pathway and protein-protein interaction (PPI) network analysis can reveal how the predicted targets are functionally related.

Recommended Tools:

-

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database of molecular interaction, reaction, and relation networks.[11][12]

-

STRING: A database of known and predicted protein-protein interactions.[13][14][15]

4.3.1. Step-by-Step Protocol for Pathway and PPI Analysis

-

Input High-Confidence Targets: Create a list of the top-ranked targets from reverse docking and the consensus hits from the initial screening.

-

Navigate to the STRING Database: Access the STRING web server.[13]

-

Perform Analysis:

-

Select "Multiple proteins" and paste the list of target gene/protein names.

-

Choose "Homo sapiens" as the organism.

-

Submit the query.

-

-

Interpret the Network:

-

STRING will generate a PPI network where nodes represent proteins and edges represent interactions.[16]

-

Look for clusters of highly interconnected proteins (modules), which may indicate involvement in a common biological process.

-

-

Perform Functional Enrichment Analysis:

-

Within STRING, use the "Analysis" tab to perform functional enrichment for KEGG pathways and Gene Ontology (GO) terms.

-